methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate ester group at the 3rd position of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This step involves the cyclization of a suitable precursor, such as a phenylethylamine derivative, under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Azido derivatives, other substituted products
Scientific Research Applications
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Lacks the fluorine atom, which may result in different biological activities and binding affinities.
Methyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with molecular targets.
Methyl (3S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Contains a bromine atom, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride makes it unique compared to its analogs. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for research and development.
Properties
CAS No. |
2639379-66-9 |
---|---|
Molecular Formula |
C11H13ClFNO2 |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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